N-(1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, an indole moiety, and a sulfonamide group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzothiazole ring, followed by the formation of the indole moiety
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the catalytic site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- N-(1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-5-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-2-23-15-10-11-17(12-6-5-7-13(18(12)15)19(23)24)28(25,26)22-20-21-14-8-3-4-9-16(14)27-20/h3-11H,2H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNWPPKYYCOZSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NC5=CC=CC=C5S4)C=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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